molecular formula C12H7F3N2O B11499538 [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile

[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile

Cat. No.: B11499538
M. Wt: 252.19 g/mol
InChI Key: XSXULUVUGYFFHU-UHFFFAOYSA-N
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Description

[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoroacetyl group in this compound introduces unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile typically involves the reaction of indole with trifluoroacetic anhydride. This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group at the desired position on the indole ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Mechanism of Action

The mechanism of action of [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound can interact with enzymes like lactate dehydrogenase, hindering the entry of substrates and causing inhibition . The trifluoroacetyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is unique due to the presence of both the trifluoroacetyl group and the acetonitrile moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical transformations and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetonitrile

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)11(18)9-7-17(6-5-16)10-4-2-1-3-8(9)10/h1-4,7H,6H2

InChI Key

XSXULUVUGYFFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)C(F)(F)F

Origin of Product

United States

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